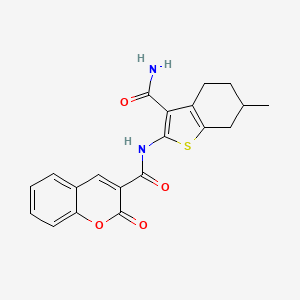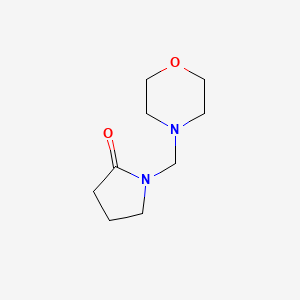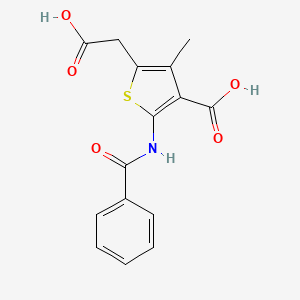
4-(Trifluoromethoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethoxy-butylamine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO It is characterized by the presence of a trifluoromethoxy group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxy-butylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-Trifluoromethoxy-butylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials and agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-butylamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. For example, in anti-cancer studies, similar compounds have been shown to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules, such as:
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)phenyl isocyanate
Uniqueness
4-Trifluoromethoxy-butylamine hydrochloride is unique due to its specific structure, which combines the trifluoromethoxy group with a butylamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H10F3NO |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-(trifluoromethoxy)butan-1-amine |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)10-4-2-1-3-9/h1-4,9H2 |
InChI Key |
UTGCQRNHDMKJPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)





![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)
![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)




![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)
